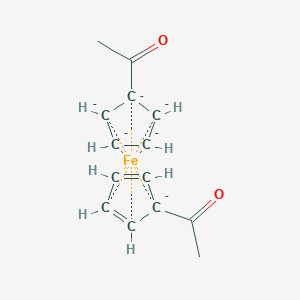

1,1'-Diacetylferrocene

Beschreibung

BenchChem offers high-quality 1,1'-Diacetylferrocene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Diacetylferrocene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1273-94-5 |

|---|---|

Molekularformel |

C14H14FeO2-6 |

Molekulargewicht |

270.10 g/mol |

IUPAC-Name |

1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |

InChI |

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |

InChI-Schlüssel |

DAVCBKPWWUUYNL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 1,1'-diacetylferrocene?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 1,1'-diacetylferrocene, an important organometallic compound and versatile synthetic intermediate. The document summarizes its key physical characteristics, spectroscopic data, and chemical reactivity. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.

Introduction

1,1'-Diacetylferrocene, with the chemical formula C₁₄H₁₄FeO₂, is a derivative of ferrocene (B1249389) where an acetyl group is attached to each of the two cyclopentadienyl (B1206354) rings.[1][2] This symmetrical structure imparts unique chemical and physical properties that make it a valuable starting material in organic synthesis, materials science, and for the development of novel pharmaceutical compounds.[3][4] Its redox activity, stemming from the iron center, is a key feature explored in various applications, including catalysis and the design of electroactive polymers.[3]

Physical Properties

1,1'-Diacetylferrocene is a reddish-orange to brown crystalline solid at room temperature.[1][3][5] It is generally insoluble in water but soluble in organic solvents like acetonitrile.[6][7][8][9] The compound is noted for its moderate thermal stability.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 1,1'-Diacetylferrocene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄FeO₂ | [1][2][6] |

| Molecular Weight | 270.10 g/mol | [1][6] |

| Appearance | Red to brown crystalline powder/crystals | [1][5] |

| Melting Point | 122 - 128 °C | [1][5][10] |

| Boiling Point | 166.6 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in acetonitrile | [6][7][8][9] |

| Flash Point | 53.1 °C | [1] |

Chemical Properties and Reactivity

1,1'-diacetylferrocene exhibits reactivity characteristic of both the ferrocene moiety and the acetyl substituents. The ferrocene core can undergo oxidation at the iron center. The compound is generally stable under standard ambient conditions but is incompatible with strong oxidizing agents.[10][11]

The acetyl groups undergo reactions typical of ketones. For instance, the hydroxyl group can be substituted to produce various derivatives, such as carboxylic acids or alcohols.[6] It can also react with peroxides to form corresponding hydroperoxides.[6] The synthesis of 1,1'-diacetylferrocene itself is a classic example of a Friedel-Crafts acylation reaction on the aromatic cyclopentadienyl rings of ferrocene.[12][13]

Spectroscopic Properties

The structural features of 1,1'-diacetylferrocene give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1'-diacetylferrocene is characterized by strong absorption peaks corresponding to the carbonyl (C=O) stretching vibrations of the two acetyl groups, typically appearing in the range of 1700-1750 cm⁻¹.[14] Additionally, C-H stretching vibrations from the methyl groups and the cyclopentadienyl rings are observed around 2800-3000 cm⁻¹.[14] The ferrocene skeleton also contributes to characteristic peaks in the fingerprint region below 1400 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,1'-diacetylferrocene provides clear evidence of its symmetrical structure. It typically shows three main signals: a singlet for the six protons of the two methyl groups (CH₃) at approximately 2.4 ppm, and two triplets or multiplets for the eight protons of the two cyclopentadienyl rings, appearing around 4.5 ppm and 4.8 ppm.[15]

The ¹³C NMR spectrum further confirms the structure, with characteristic signals for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopentadienyl rings.[16]

UV-Vis Spectroscopy

The electronic spectrum of ferrocene derivatives is of interest. While specific lambda-max values for 1,1'-diacetylferrocene require experimental determination, the introduction of acetyl groups, which are electron-withdrawing, is expected to influence the electronic transitions within the molecule compared to unsubstituted ferrocene.

A summary of the key spectroscopic data is presented in Table 2.

Table 2: Spectroscopic Data for 1,1'-Diacetylferrocene

| Technique | Key Features | Reference(s) |

| IR Spectroscopy | Strong C=O stretch (1700-1750 cm⁻¹), C-H stretches (2800-3000 cm⁻¹) | [14] |

| ¹H NMR Spectroscopy | Singlet at ~2.4 ppm (6H, 2xCH₃), Multiplets at ~4.5 ppm (4H) and ~4.8 ppm (4H) | [15] |

| ¹³C NMR Spectroscopy | Signals for carbonyl, methyl, and cyclopentadienyl carbons | [16] |

Experimental Protocols

Synthesis of 1,1'-Diacetylferrocene via Friedel-Crafts Acylation

This protocol describes the synthesis of 1,1'-diacetylferrocene from ferrocene and acetyl chloride.[7][12]

Materials:

-

Ferrocene

-

Acetyl chloride

-

Aluminum trichloride (B1173362) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Distilled water

-

Ice

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, a mixture of ferrocene (0.03-0.06 moles), dichloromethane (80-100 ml), and acetyl chloride (0.1-0.16 moles) is prepared.[7]

-

The flask is cooled in an ice bath, and anhydrous aluminum trichloride is added portion-wise with stirring.

-

The reaction mixture is stirred at room temperature for 3-5 hours.[7]

-

The reaction is then heated to reflux for 3-4 hours.[7]

-

After cooling, the reaction is quenched by the slow, dropwise addition of 70-100 ml of distilled water to hydrolyze the aluminum trichloride.[7]

-

The mixture is transferred to a separatory funnel, and the organic layer (dichloromethane) is separated.[7]

-

The aqueous layer is extracted three times with small portions of dichloromethane.[7]

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[7]

-

The crude product can be purified by recrystallization from an aqueous solution to obtain red, needle-like crystals of 1,1'-diacetylferrocene.[7]

Logical Workflow for Synthesis:

Caption: Synthesis workflow for 1,1'-diacetylferrocene.

Characterization Methods

Melting Point Determination: The melting point of the purified 1,1'-diacetylferrocene can be determined using a standard melting point apparatus. The observed melting point range should be compared with the literature values (122-128 °C).[5]

Spectroscopic Analysis:

-

IR Spectroscopy: An IR spectrum of the product can be obtained using a KBr pellet or as a thin film. The presence of a strong absorption band in the 1700-1750 cm⁻¹ region is indicative of the carbonyl groups.[14]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).[16] The chemical shifts, multiplicities, and integrations of the signals should be analyzed to confirm the structure of 1,1'-diacetylferrocene.[15]

Safety and Handling

1,1'-Diacetylferrocene is harmful if swallowed, in contact with skin, or if inhaled.[10][17] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17] Avoid breathing dust.[10] In case of contact with skin or eyes, flush with copious amounts of water.[18] Store in a cool, dry place under an inert atmosphere.[7][8]

Conclusion

1,1'-diacetylferrocene is a compound of significant interest with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of its functional groups make it a versatile platform for further chemical modifications. This guide provides essential data and protocols to facilitate its use in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. americanelements.com [americanelements.com]

- 6. 1,1'-Diacetylferrocene | 1273-94-5 | FD35258 | Biosynth [biosynth.com]

- 7. 1,1'-Diacetylferrocene CAS#: 1273-94-5 [m.chemicalbook.com]

- 8. 1,1'-Diacetylferrocene price,buy 1,1'-Diacetylferrocene - chemicalbook [chemicalbook.com]

- 9. 1,1'-Diacetylferrocene, CAS No. 1273-94-5 - iChemical [ichemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 13. Page loading... [wap.guidechem.com]

- 14. brainly.com [brainly.com]

- 15. organic chemistry - How do you distinguish ferrocene, acetylferrocene and diacetylferrocene in a NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. spectrabase.com [spectrabase.com]

- 17. echemi.com [echemi.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Friedel-Crafts Acylation Synthesis of 1,1'-Diacetylferrocene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1'-diacetylferrocene via the Friedel-Crafts acylation of ferrocene (B1249389). The document outlines the reaction mechanism, detailed experimental protocols, purification techniques, and key analytical data, serving as a valuable resource for chemists in research and development.

Introduction

Ferrocene, a sandwich compound consisting of two cyclopentadienyl (B1206354) rings bound to a central iron atom, readily undergoes electrophilic aromatic substitution reactions, including Friedel-Crafts acylation.[1][2] The acylation of ferrocene can yield both mono- and di-substituted products. While monoacetylferrocene is often the primary product under milder conditions or shorter reaction times, 1,1'-diacetylferrocene can be synthesized as the major product by adjusting reaction parameters.[1][2][3] The acetyl groups are directed to different cyclopentadienyl rings due to the deactivating effect of the first acetyl group on its ring.[4] 1,1'-diacetylferrocene is a valuable intermediate in the synthesis of more complex ferrocene derivatives for applications in materials science, catalysis, and medicinal chemistry.[5][6]

Reaction Mechanism and Stoichiometry

The Friedel-Crafts acylation of ferrocene proceeds through an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a Brønsted acid like phosphoric acid.[3][7][8] The catalyst activates the acylating agent, commonly acetic anhydride (B1165640) or acetyl chloride, to form a highly electrophilic acylium ion.[7][9] The electron-rich cyclopentadienyl ring of ferrocene then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acetylated product.[1]

To favor the formation of 1,1'-diacetylferrocene, an excess of the acylating agent and catalyst is typically employed, along with longer reaction times or higher temperatures compared to the synthesis of monoacetylferrocene.

Experimental Protocols

Two primary methods for the Friedel-Crafts acylation of ferrocene to produce 1,1'-diacetylferrocene are presented below. The first method utilizes acetyl chloride and aluminum chloride, a classic and potent combination for this reaction. The second method employs acetic anhydride with a phosphoric acid catalyst, offering a milder alternative.

Method A: Acetyl Chloride and Aluminum Chloride

This protocol is adapted from procedures that use a strong Lewis acid catalyst to drive the reaction towards di-substitution.[3][10]

Reagents and Materials:

-

Ferrocene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Drying tube (e.g., with calcium chloride)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (2.2 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension of aluminum chloride via the addition funnel.

-

Addition of Ferrocene: Dissolve ferrocene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice to quench the reaction and hydrolyze the aluminum chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography.

Method B: Acetic Anhydride and Phosphoric Acid

This method provides a less vigorous approach to the acylation.[7][8]

Reagents and Materials:

-

Ferrocene

-

Acetic anhydride

-

85% Phosphoric acid (H₃PO₄)

-

Ice

-

10% Sodium hydroxide (B78521) solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ferrocene (1.0 equivalent) and acetic anhydride (10 equivalents).

-

Catalyst Addition: Carefully add 85% phosphoric acid (2 equivalents) to the mixture while stirring.

-

Reaction: Heat the reaction mixture in a water bath at 60-80°C for an extended period (e.g., 45 minutes or longer) to favor di-acylation.[2]

-

Quenching and Neutralization: Pour the hot reaction mixture onto crushed ice in a beaker. Slowly neutralize the mixture with a 10% sodium hydroxide solution until it is neutral to pH paper.[8]

-

Isolation of Crude Product: Cool the mixture in an ice bath and collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

-

Extraction: Dissolve the crude product in dichloromethane, dry the solution with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography.

Purification

Column chromatography is the most effective method for separating 1,1'-diacetylferrocene from unreacted ferrocene and monoacetylferrocene.[4][11][12]

Materials:

-

Ethyl acetate (B1210297) or diethyl ether

-

Chromatography column

-

Collection flasks

Procedure:

-

Column Packing: Prepare a chromatography column with silica gel or alumina as the stationary phase, using hexane as the eluent to pack the column.

-

Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.

-

Elution:

-

Elute with hexane to remove any unreacted ferrocene (yellow band).

-

Increase the polarity of the eluent, for example, with a mixture of hexane and ethyl acetate (e.g., 4:1), to elute monoacetylferrocene (orange band).

-

Further increase the eluent polarity (e.g., 1:1 or pure ethyl acetate) to elute the 1,1'-diacetylferrocene (red-orange band).[11]

-

-

Isolation: Collect the fractions containing the desired product and remove the solvent by rotary evaporation to yield pure 1,1'-diacetylferrocene.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for 1,1'-diacetylferrocene.

Table 1: Physical Properties of 1,1'-Diacetylferrocene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄FeO₂ | [13][14] |

| Molecular Weight | 270.10 g/mol | [10][13] |

| Appearance | Red to brown crystals | [13][15] |

| Melting Point | 122-128 °C | [10][13][15][16][17] |

| Boiling Point | 166.6 °C at 760 mmHg | [10][13] |

Table 2: Spectroscopic Data for 1,1'-Diacetylferrocene

| Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | ~4.8 ppm (t, 4H, Cp-H), ~4.5 ppm (t, 4H, Cp-H), ~2.4 ppm (s, 6H, -CH₃) | [18] |

| ¹³C NMR (CDCl₃) | Signals for carbonyl carbon, substituted and unsubstituted cyclopentadienyl carbons, and methyl carbons. | [19] |

| IR (KBr) | ~1700-1750 cm⁻¹ (strong, C=O stretch), ~2800-3000 cm⁻¹ (C-H stretch) | [1] |

Visualizations

Reaction Mechanism

Caption: Friedel-Crafts acylation mechanism for diacetylferrocene synthesis.

Experimental Workflow

Caption: General experimental workflow for 1,1'-diacetylferrocene synthesis.

Purification Logic

Caption: Separation of products by column chromatography.

Conclusion

The synthesis of 1,1'-diacetylferrocene via Friedel-Crafts acylation is a robust and adaptable procedure. By carefully controlling reaction conditions, particularly the stoichiometry of reagents and reaction time, the di-substituted product can be obtained in good yield. The purification by column chromatography allows for the effective isolation of the desired product from the reaction mixture. This technical guide provides the necessary details for the successful synthesis, purification, and characterization of 1,1'-diacetylferrocene, a key building block in organometallic chemistry.

References

- 1. brainly.com [brainly.com]

- 2. vernier.com [vernier.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Solved 5. Below are the IR spectra for ferrocene, | Chegg.com [chegg.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. youtube.com [youtube.com]

- 10. Page loading... [guidechem.com]

- 11. web.mit.edu [web.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 1,1'-Diacetylferrocene | 1273-94-5 | FD35258 | Biosynth [biosynth.com]

- 15. americanelements.com [americanelements.com]

- 16. 1,1'-Diacetylferrocene | CAS#:1273-94-5 | Chemsrc [chemsrc.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,1'-Diacetylferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,1'-diacetylferrocene, a key organometallic compound. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organometallic synthesis.

Molecular Structure

1,1'-Diacetylferrocene, with the chemical formula C₁₄H₁₄FeO₂, consists of a central iron atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings, each bearing an acetyl substituent. The molecular weight of the compound is approximately 270.10 g/mol . The fundamental structure is that of the ferrocene (B1249389) "sandwich" compound, with the acetyl groups influencing the electronic properties and conformation of the molecule.

Crystallographic Data

The definitive solid-state structure of 1,1'-diacetylferrocene was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] Key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for 1,1'-Diacetylferrocene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.898 ± 0.002 |

| b (Å) | 13.036 ± 0.005 |

| c (Å) | 14.962 ± 0.006 |

| β (°) | 90.68 ± 0.04 |

| Molecules per unit cell (Z) | 4 |

| Calculated Density (g/cm³) | 1.559 ± 0.002 |

| Measured Density (g/cm³) | 1.54 ± 0.01 |

Data sourced from Palenik, G. J. (1970). Inorg. Chem., 9(11), 2424–2430.[1]

Key Bond Lengths and Angles

The precise measurement of bond lengths and angles within the 1,1'-diacetylferrocene molecule provides insight into its bonding and electronic structure. The average carbon-carbon bond distance in the cyclopentadienyl rings is 1.426 Å.[1] This value is typical for the aromatic Cp rings in ferrocene derivatives. Selected bond lengths and angles are presented in Table 2.

Table 2: Selected Interatomic Distances and Angles in 1,1'-Diacetylferrocene

| Bond/Angle | Value (Å or °) |

| Bond Lengths | |

| Average Fe-C | Data not explicitly available in snippets |

| Average C-C (Cp ring) | 1.426 ± 0.014 |

| C-C (acetyl) | Data not explicitly available in snippets |

| C=O (acetyl) | Data not explicitly available in snippets |

| Bond Angles | |

| Average C-C-C (Cp ring) | Data not explicitly available in snippets |

| C(Cp)-C(acetyl)-O | Data not explicitly available in snippets |

| C(Cp)-C(acetyl)-C(methyl) | Data not explicitly available in snippets |

Detailed bond lengths and angles for the acetyl groups and the iron-carbon interactions would be found within the full crystallographic information file (CIF) of the cited study.

Molecular Conformation

The relative orientation of the two cyclopentadienyl rings and the positioning of the acetyl substituents are defining conformational features of 1,1'-diacetylferrocene.

In the solid state, the cyclopentadienyl rings are nearly eclipsed, with an average rotational offset of 4° 4'.[1] This slight deviation from a perfectly eclipsed conformation is a common feature in substituted ferrocenes, arising from a balance of electronic effects and steric hindrance between the substituents on the two rings. The acetyl groups adopt a 1,3' configuration, which minimizes steric repulsion.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of 1,1'-diacetylferrocene was achieved through single-crystal X-ray diffraction. The following provides a generalized methodology based on the cited literature.

-

Crystal Growth : Orange, needle-like single crystals of 1,1'-diacetylferrocene were grown, likely through slow evaporation of a suitable solvent or by recrystallization.

-

Data Collection : A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected using a diffractometer, likely with Cu Kα or Mo Kα radiation. The unit cell parameters were determined from initial diffraction images.

-

Structure Solution and Refinement : The positions of the iron atoms were determined from a Patterson function. The remaining non-hydrogen atoms were located through subsequent Fourier syntheses. The structure was then refined using least-squares methods. The final R-factor, a measure of the agreement between the calculated and observed structure factors, was reported as 6.7%.[1]

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,1'-Diacetylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1'-diacetylferrocene. 1,1'-Diacetylferrocene is a key derivative of ferrocene, a compound with a "sandwich" structure where a central iron atom is bonded to two cyclopentadienyl (B1206354) rings.[1] This guide will present a detailed interpretation of its NMR spectra, crucial for its characterization and for quality control in synthetic applications. The document outlines the experimental protocols for acquiring high-quality NMR data and includes visual aids to facilitate understanding of the molecular structure and analytical workflow.

Introduction

1,1'-Diacetylferrocene, an organometallic compound, is a bright orange to red crystalline solid at room temperature.[1] It is synthesized through the Friedel-Crafts acylation of ferrocene.[2] The presence of acetyl groups on each cyclopentadienyl ring significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR spectra is essential for confirming its structure and purity. This guide serves as a practical resource for researchers working with this and similar organometallic compounds.

Molecular Structure and NMR Assignments

The structure of 1,1'-diacetylferrocene, with its distinct proton and carbon environments, is depicted below. The numbering scheme provided is for the purpose of NMR signal assignment.

Figure 1: Molecular Structure of 1,1'-Diacetylferrocene.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,1'-diacetylferrocene is characterized by three main signals. Due to the symmetry of the molecule, the two acetyl groups and the two cyclopentadienyl rings are chemically equivalent.

| Signal Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration |

| Cyclopentadienyl (Cp) Protons (Hα) | ~ 4.8 | Triplet or Multiplet | 4H |

| Cyclopentadienyl (Cp) Protons (Hβ) | ~ 4.5 | Triplet or Multiplet | 4H |

| Methyl Protons (-CH₃) | ~ 2.4 | Singlet | 6H |

Table 1: Summary of ¹H NMR Spectral Data for 1,1'-Diacetylferrocene.[3]

The cyclopentadienyl protons adjacent to the acetyl group (Hα) are deshielded and appear at a lower field (~4.8 ppm) compared to the more distant protons (Hβ) at ~4.5 ppm.[3] The methyl protons of the two acetyl groups give rise to a single, sharp peak at approximately 2.4 ppm, integrating to six protons.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the molecular structure.

| Signal Assignment | Chemical Shift (δ) / ppm |

| Carbonyl Carbon (-C=O) | ~ 202 |

| Substituted Cp Carbon (C-Ac) | ~ 80-85 |

| Unsubstituted Cp Carbons (CH) | ~ 70-75 |

| Methyl Carbon (-CH₃) | ~ 28 |

Table 2: Summary of ¹³C NMR Spectral Data for 1,1'-Diacetylferrocene.

Experimental Protocol for NMR Analysis

The following is a generalized procedure for obtaining ¹H and ¹³C NMR spectra of 1,1'-diacetylferrocene.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of 1,1'-diacetylferrocene and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

The following steps outline a typical data acquisition process on a modern NMR spectrometer.

Figure 2: Generalized Experimental Workflow for NMR Analysis.

-

Instrument: A 400 MHz NMR spectrometer is suitable for routine analysis.

-

Locking and Tuning: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and tune the probe for the ¹H and ¹³C frequencies.

-

Shimming: Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

-

¹H Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)

-

Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks to determine their precise chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of 1,1'-diacetylferrocene are highly informative and provide a definitive means of structural confirmation and purity assessment. The characteristic signals for the cyclopentadienyl and acetyl protons in the ¹H spectrum, along with the distinct resonances for the carbonyl, cyclopentadienyl, and methyl carbons in the ¹³C spectrum, serve as a unique fingerprint for this important organometallic compound. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain and interpret high-quality NMR data for 1,1'-diacetylferrocene and related compounds.

References

In-Depth Technical Guide to the Electrochemical Properties of 1,1'-Diacetylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electrochemical properties of 1,1'-diacetylferrocene, a key derivative of ferrocene (B1249389) with significant applications in various scientific fields, including sensor technology and as a redox-active component in drug development.[1] This document details the impact of the electron-withdrawing acetyl groups on the redox behavior of the ferrocene core, presenting quantitative data, detailed experimental protocols for electrochemical analysis, and visual representations of the underlying electrochemical principles and workflows.

Introduction

Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, is renowned for its remarkable stability and its reversible one-electron oxidation-reduction chemistry.[2] This behavior makes it an ideal platform for developing redox-active molecules. The substitution of functional groups onto the cyclopentadienyl (B1206354) rings allows for the fine-tuning of its electrochemical properties. 1,1'-Diacetylferrocene, with an acetyl group on each cyclopentadienyl ring, serves as a prime example of how electron-withdrawing substituents modify the electronic environment of the central iron atom, thereby altering its redox potential. Understanding these modifications is crucial for the rational design of ferrocene-based systems for applications such as electrochemical sensors, catalysts, and redox-active drug delivery systems.[1]

Electrochemical Behavior and Quantitative Data

The defining electrochemical characteristic of ferrocene and its derivatives is the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). The ease with which this oxidation occurs is quantified by the half-wave potential (E½).

The presence of electron-withdrawing groups, such as the acetyl groups in 1,1'-diacetylferrocene, decreases the electron density at the iron center. This makes the removal of an electron (oxidation) more difficult, resulting in a shift of the redox potential to more positive values compared to unsubstituted ferrocene. Conversely, electron-donating groups increase the electron density, making oxidation easier and shifting the redox potential to more negative values.

The following table summarizes the key electrochemical data for ferrocene and 1,1'-diacetylferrocene, providing a clear comparison of the effect of diacetylation.

| Compound | Substituent | Half-Wave Potential (E½) vs. SCE | Peak-to-Peak Separation (ΔEp) | Solvent | Supporting Electrolyte |

| Ferrocene | -H | +0.403 V[3] | ~60-70 mV | Acetonitrile | 0.1 M TBAPF₆ |

| 1,1'-Diacetylferrocene | -COCH₃ | ~+0.5 V to +0.6 V | Not specified | Acetonitrile | 1 M Sodium Perchlorate |

Note: The value for 1,1'-diacetylferrocene is reported as a range for diacylated ferrocenes. Specific experimental values for E½ and ΔEp under conditions identical to the ferrocene reference were not available in the reviewed literature.

Experimental Protocols

The electrochemical properties of 1,1'-diacetylferrocene are typically investigated using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode linearly with time and measuring the resulting current.

Materials and Reagents

-

1,1'-Diacetylferrocene

-

Ferrocene (for comparison)

-

Acetonitrile (HPLC or electrochemical grade)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Nitrate - Ag/AgNO₃)

-

Counter Electrode (e.g., Platinum wire)

-

Voltammetric cell

-

Potentiostat

Solution Preparation

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in acetonitrile.

-

Prepare analytical solutions of ferrocene and 1,1'-diacetylferrocene (typically 1-2 mM) in the supporting electrolyte solution.

-

Deoxygenate the analytical solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment. Oxygen can interfere with the electrochemical measurements.

Cyclic Voltammetry Procedure

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analytical solution.

-

Set the parameters on the potentiostat. A typical experiment would involve:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V vs. SCE).

-

Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize the ferrocene derivative (e.g., +1.0 V vs. SCE for 1,1'-diacetylferrocene).

-

Vertex Potential 2: A potential to return to the initial state (e.g., 0.0 V vs. SCE).

-

Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the kinetics of the electron transfer.

-

-

Run the cyclic voltammogram.

-

From the resulting plot of current vs. potential, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential (E½) as (Epa + Epc) / 2.

-

Calculate the peak-to-peak separation (ΔEp) as Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Visualizations

Logical Relationship: Effect of Acetyl Groups on Redox Potential

The following diagram illustrates the impact of the electron-withdrawing acetyl groups on the oxidation potential of the ferrocene core.

Experimental Workflow: Cyclic Voltammetry

This diagram outlines the key steps involved in a typical cyclic voltammetry experiment for analyzing 1,1'-diacetylferrocene.

Conclusion

The electrochemical properties of 1,1'-diacetylferrocene are fundamentally dictated by the presence of the two electron-withdrawing acetyl groups. These substituents anodically shift the redox potential of the ferrocene core, making it a more challenging molecule to oxidize compared to its unsubstituted counterpart. This tunable redox behavior, coupled with the inherent stability of the ferrocene scaffold, makes 1,1'-diacetylferrocene a valuable compound for the development of advanced materials and as a redox-active component in various applications, including those in the pharmaceutical sciences. The standardized protocols provided herein offer a robust framework for the consistent and reliable electrochemical characterization of this and similar ferrocene derivatives.

References

Solubility Profile of 1,1'-Diacetylferrocene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-diacetylferrocene, a key organometallic compound with diverse applications in synthesis and materials science. Understanding its solubility is critical for its effective use in various experimental and industrial settings. This document compiles available qualitative and quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 1,1'-diacetylferrocene, a moderately polar molecule due to the presence of two acetyl groups, its solubility is influenced by the polarity of the organic solvent. The acetyl groups, while making the molecule more polar than its parent compound ferrocene (B1249389), also introduce sites for hydrogen bonding, which can affect its interaction with protic and aprotic solvents.

Qualitative Solubility Data

Qualitative assessments indicate that 1,1'-diacetylferrocene is generally soluble in a range of common organic solvents. The presence of the acetyl functional groups enhances its solubility in polar organic solvents compared to the nonpolar parent compound, ferrocene.

Table 1: Qualitative Solubility of 1,1'-Diacetylferrocene

| Solvent | Solubility Description |

| Acetonitrile | Soluble[1] |

| Benzene | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Acetone | Soluble |

| Water | Insoluble[2] |

Note: This information is based on general statements found in chemical literature and supplier specifications. Specific quantitative data is limited.

Quantitative Solubility Data

To provide a useful frame of reference, the following table presents quantitative solubility data for the parent compound, ferrocene. Given the structural similarity, these values can offer an approximation of the expected solubility trends for 1,1'-diacetylferrocene, keeping in mind that the acetyl groups will likely increase solubility in more polar solvents.

Table 2: Quantitative Solubility of Ferrocene in Various Organic Solvents at or near Room Temperature

| Solvent | Molar Solubility (mol/L) | Gram Solubility ( g/100 mL) |

| n-Hexane | ~0.07 M | ~1.3 g/100 mL |

| Benzene | ~0.4 M | ~7.4 g/100 mL |

| Toluene | ~0.3 M | ~5.6 g/100 mL |

| Diethyl Ether | ~0.2 M | ~3.7 g/100 mL |

| Chloroform | ~1.0 M | ~18.6 g/100 mL |

| Acetone | ~0.2 M | ~3.7 g/100 mL |

| Ethanol | ~0.03 M | ~0.56 g/100 mL |

| Methanol | ~0.02 M | ~0.37 g/100 mL |

Data is compiled and approximated from various sources studying ferrocene solubility.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a solid compound like 1,1'-diacetylferrocene in an organic solvent.

Objective: To quantitatively determine the solubility of 1,1'-diacetylferrocene in a given organic solvent at a specific temperature.

Materials:

-

1,1'-diacetylferrocene (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small Erlenmeyer flasks with screw caps (B75204) or stoppers

-

Constant temperature bath (e.g., water bath, oil bath, or incubator)

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials for solvent evaporation

-

Drying oven or vacuum desiccator

-

Vortex mixer or magnetic stirrer with stir bars

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 1,1'-diacetylferrocene to a scintillation vial or flask. The excess solid is crucial to ensure saturation. b. Add a known volume or mass of the chosen organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature bath set to the desired experimental temperature. e. Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.

-

Sample Withdrawal and Filtration: a. Once equilibrium is established, allow the undissolved solid to settle. b. Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. c. Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, clean, and dry glass vial. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation and Mass Determination: a. Record the exact mass of the filtered saturated solution. b. Carefully evaporate the solvent from the vial. This can be achieved by:

- Placing the vial in a fume hood at room temperature for slow evaporation.

- Using a gentle stream of inert gas (e.g., nitrogen) to speed up the process.

- Placing the vial in a drying oven at a temperature below the decomposition point of 1,1'-diacetylferrocene. c. Once all the solvent has evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature. d. Weigh the vial containing the dry, solid 1,1'-diacetylferrocene. e. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Mass of dissolved solid: Subtract the initial mass of the empty vial from the final mass of the vial with the dried solid. b. Mass of solvent: Subtract the mass of the dissolved solid from the total mass of the filtered saturated solution. c. Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) * 100 d. Solubility ( g/100 mL solvent): If the volume of the withdrawn sample is known, the solubility can be expressed as (Mass of dissolved solid / Volume of sample) * 100. Alternatively, use the density of the solvent to convert from mass of solvent to volume.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Logical Relationships in Solubility Prediction

The solubility of 1,1'-diacetylferrocene in a given organic solvent is a function of several interacting factors. The following diagram illustrates the logical relationships influencing this property.

Caption: A diagram showing the interplay of solute, solvent, and system properties that determine solubility.

References

Thermal Stability and Degradation of 1,1'-Diacetylferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1,1'-diacetylferrocene. The document consolidates available data on its thermal behavior, outlining key decomposition parameters and degradation pathways. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate reproducible studies. Furthermore, this guide employs visualizations to illustrate the proposed degradation mechanism and a typical experimental workflow for thermal analysis. This resource is intended to support researchers, scientists, and professionals in drug development in understanding and predicting the thermal characteristics of this organometallic compound.

Introduction

1,1'-Diacetylferrocene is a versatile organometallic compound with applications in organic synthesis, materials science, and as a catalyst.[1][2] Its thermal stability is a critical parameter influencing its utility in various applications, particularly in processes requiring elevated temperatures. Understanding the thermal degradation of 1,1'-diacetylferrocene is essential for ensuring its safe handling, predicting its shelf-life, and determining its compatibility with other materials in complex formulations. This guide synthesizes theoretical and experimental findings to provide a detailed understanding of its thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1'-diacetylferrocene is presented in Table 1.

Table 1: Physicochemical Properties of 1,1'-Diacetylferrocene

| Property | Value |

| Molecular Formula | C₁₄H₁₄FeO₂ |

| Molecular Weight | 270.10 g/mol |

| Appearance | Bright orange to red crystalline solid |

| Melting Point | 122-128 °C |

| Boiling Point | 166.6 °C at 760 mmHg |

| Solubility | Soluble in most organic solvents, insoluble in water |

Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for evaluating the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

A study presenting the TG-DSC curves of 1,1'-diacetylferrocene provides valuable insight into its thermal decomposition.[3] While the full dataset is not publicly available, the graphical data indicates a multi-stage decomposition process. The key thermal events are summarized in Table 2, based on available information.

Table 2: Summary of Thermal Analysis Data for 1,1'-Diacetylferrocene

| Analysis | Parameter | Observed Value/Event |

| TGA | Onset Decomposition Temp. | Data not available |

| Mass Loss Stages | Multiple stages indicated in graphical data[3] | |

| Final Residue | Likely iron oxides | |

| DSC | Melting Endotherm | Consistent with melting point range (122-128 °C) |

| Decomposition Exotherm(s) | Present, indicating energy release during degradation[3] |

Degradation Pathway

Theoretical studies using Density Functional Theory (DFT) have proposed a model for the thermal degradation of 1,1'-diacetylferrocene.[4] The proposed mechanism suggests that the degradation process is initiated by a redox disproportionation reaction, particularly in the presence of trace amounts of water.[4] This leads to the formation of unstable 17-electron compounds.[4] Subsequent decomposition of these intermediates, coupled with dehydration, is thought to result in the formation of magnetite (Fe₃O₄) as a final inorganic product.[4]

In the event of a fire, hazardous decomposition products are expected to include carbon monoxide, carbon dioxide, and various oxides of iron.

The proposed thermal degradation pathway is illustrated in the following diagram:

Caption: Proposed degradation pathway of 1,1'-diacetylferrocene.

Experimental Protocols

The following sections detail generalized experimental protocols for the thermal analysis of 1,1'-diacetylferrocene. These are based on standard methodologies for organometallic compounds and should be adapted based on the specific instrumentation available.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 1,1'-diacetylferrocene by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a microbalance, furnace, and a system for controlled atmosphere.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,1'-diacetylferrocene into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) and set the purge gas flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

-

-

Data Collection: Record the sample mass as a function of temperature and time throughout the experiment.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of 1,1'-diacetylferrocene.

Apparatus: A differential scanning calorimeter with a furnace and a controlled atmosphere system.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 1,1'-diacetylferrocene into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to contain any volatiles released upon heating.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Select the desired atmosphere (e.g., high-purity nitrogen) and set the purge gas flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that encompasses all expected transitions (e.g., 400 °C).

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to determine the temperatures and enthalpy changes associated with these transitions.

A generalized workflow for conducting thermal analysis is depicted below:

Caption: A typical workflow for TGA and DSC experiments.

Conclusion

The thermal stability of 1,1'-diacetylferrocene is a multi-faceted characteristic influenced by factors such as the surrounding atmosphere and the presence of impurities like water. While quantitative experimental data remains somewhat limited in publicly accessible literature, theoretical models and analogous compound studies suggest a decomposition pathway initiated by redox reactions, ultimately leading to the formation of iron oxides. The provided experimental protocols offer a robust framework for conducting further detailed investigations into the thermal behavior of this compound. For professionals in research and drug development, a thorough understanding of these thermal properties is paramount for the successful application and safe handling of 1,1'-diacetylferrocene.

References

The Genesis of a Disubstituted Metallocene: A Historical and Technical Guide to the Synthesis of 1,1'-Diacetylferrocene

A cornerstone reaction in organometallic chemistry, the synthesis of 1,1'-diacetylferrocene, emerged from the intellectual fervor that followed the unexpected discovery of its parent compound, ferrocene (B1249389). This guide provides a detailed historical context, experimental protocols, and key characterization data for this fundamental transformation, tailored for researchers in chemistry and drug development.

The story of 1,1'-diacetylferrocene is intrinsically linked to the discovery of ferrocene in 1951, an event that revolutionized the field of organometallic chemistry.[1][2][3][4][5] Independently, Kealy and Pauson, and Miller et al. stumbled upon a remarkably stable, orange crystalline solid, Fe(C₅H₅)₂, which they had not predicted.[1][3] The initial structural proposals were incorrect, failing to account for the compound's unusual stability.[1][3][4]

The breakthrough came in 1952 when the now-iconic "sandwich" structure was proposed by Geoffrey Wilkinson and Robert B. Woodward, and independently by Ernst Otto Fischer.[1][2][3][5][6] They deduced that a central iron(II) atom was situated between two parallel cyclopentadienyl (B1206354) rings.[2][7] This structure, which explained the compound's stability through the concept of aromaticity in the cyclopentadienyl ligands, earned Wilkinson and Fischer the Nobel Prize in Chemistry in 1973.[1]

Woodward, in particular, explored the chemical reactivity of ferrocene, demonstrating that it undergoes electrophilic aromatic substitution reactions, much like benzene, but with significantly enhanced reactivity.[4][7] This discovery paved the way for the functionalization of the cyclopentadienyl rings. The Friedel-Crafts acylation was a prime example of this newfound reactivity, leading directly to the synthesis of acetylated derivatives.[4][7][8] The reaction of ferrocene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis or Brønsted acid catalyst, yields a mixture of products: the monosubstituted acetylferrocene (B1663952) and the disubstituted 1,1'-diacetylferrocene.[6][8][9][10] It was observed that the introduction of the first acetyl group deactivates the ring to which it is attached, directing the second substitution to the other cyclopentadienyl ring.[8][10]

Data Summary

Physical and Spectroscopic Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,1'-Diacetylferrocene | C₁₄H₁₄FeO₂ | 270.10 | 122-128 | Red-orange crystalline solid[6][11] |

Spectroscopic Characterization Data for 1,1'-Diacetylferrocene

| Technique | Key Features and Observed Values |

| ¹H NMR | Triplet/multiplet ~4.8 ppm (4H, Cp-H), Triplet/multiplet ~4.5 ppm (4H, Cp-H), Singlet ~2.4 ppm (6H, -CH₃)[12] |

| ¹³C NMR | Signals for acetyl carbons (~202 ppm for C=O, ~29 ppm for -CH₃) and cyclopentadienyl carbons (~70-90 ppm range)[13][14] |

| IR Spectroscopy | Strong C=O stretching absorption in the 1700-1750 cm⁻¹ range[15] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 270[16][17] |

Reaction Pathway and Experimental Workflow

The synthesis of 1,1'-diacetylferrocene is typically achieved via a Friedel-Crafts acylation reaction. The general pathway involves the generation of an acylium ion electrophile, which then attacks the electron-rich cyclopentadienyl rings of ferrocene.

Caption: Generalized reaction pathway for the Friedel-Crafts acylation of ferrocene.

Following the reaction, a multi-step workup and purification procedure is necessary to isolate the desired 1,1'-diacetylferrocene from unreacted starting material and the mono-substituted byproduct.

Caption: Typical experimental workflow for the synthesis and purification of 1,1'-diacetylferrocene.

Experimental Protocols

Two representative protocols for the synthesis of 1,1'-diacetylferrocene are detailed below, one employing a strong Lewis acid catalyst which favors di-substitution, and another using a milder acid which can be modulated to produce the di-substituted product.

Protocol 1: Synthesis using Aluminum Chloride (Favors Di-substitution)

This method is adapted from procedures that utilize a strong Lewis acid to promote diacylation.[4][6][18]

Materials:

-

Ferrocene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Distilled Water (ice-cold)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Reaction flask with dropping funnel and reflux condenser

-

Stirrer/hotplate

Procedure:

-

In a dry reaction flask under an inert atmosphere, suspend anhydrous aluminum trichloride (B1173362) (2.2-3.0 molar equivalents relative to ferrocene) in anhydrous dichloromethane.[18]

-

In a separate flask, prepare a solution of ferrocene (1.0 molar equivalent) and acetyl chloride (2.0-2.8 molar equivalents) in anhydrous dichloromethane.[18]

-

Cool the aluminum chloride suspension in an ice bath and slowly add the ferrocene/acetyl chloride solution dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.[18]

-

Following the room temperature stir, heat the mixture to reflux for an additional 3-4 hours to drive the reaction towards di-substitution.[18]

-

Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of ice-cold water to hydrolyze the excess aluminum trichloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude solid, containing primarily 1,1'-diacetylferrocene, can be purified by column chromatography as described in the workflow diagram or by recrystallization (e.g., from a chloroform/hexane mixture).[7] A reported yield for this type of procedure is approximately 80%.[18]

Protocol 2: Synthesis using Phosphoric Acid

This common undergraduate laboratory procedure typically aims for mono-substitution, but reaction time and temperature can be increased to favor the formation of the diacetylated product.[3][7][9]

Materials:

-

Ferrocene (1.0 molar equivalent, e.g., 0.5 mmol, 93 mg)[7]

-

Acetic Anhydride ((CH₃CO)₂O, serves as reagent and solvent, e.g., 0.35 mL)[7]

-

85% Phosphoric Acid (H₃PO₄, catalyst, e.g., 0.1 mL)[7]

-

Ice

-

3 M Sodium Hydroxide (NaOH) solution

-

Reaction flask or vial

-

Stirrer/hotplate

Procedure:

-

Combine ferrocene, acetic anhydride, and 85% phosphoric acid in a reaction flask equipped with a stir bar.[7]

-

Heat the mixture in a water bath at approximately 65 °C with stirring for an extended period (e.g., 30 minutes or more) to increase the proportion of the di-substituted product.[7]

-

Cool the reaction mixture thoroughly in an ice bath.

-

Pour the cooled mixture over crushed ice in a beaker.

-

Carefully neutralize the solution by the dropwise addition of 3 M NaOH solution until the pH is neutral, as tested with pH paper.[9]

-

Collect the resulting solid precipitate by vacuum filtration, wash it thoroughly with cold water, and press dry.[9]

-

The crude product is a mixture of unreacted ferrocene, acetylferrocene, and 1,1'-diacetylferrocene, which must be separated by column chromatography.

Purification: Column Chromatography

The separation of the product mixture is a critical step and relies on the differing polarities of the components.[8]

Setup:

-

Mobile Phase (Eluents): A sequence of solvents with increasing polarity.

-

Hexane or Petroleum Ether: To elute the non-polar, unreacted ferrocene (yellow band).[5][9]

-

Hexane/Diethyl Ether Mixture (e.g., 50:50): To elute the more polar acetylferrocene (orange-red band).[5][9]

-

Diethyl Ether or Dichloromethane/Methanol: To elute the most polar 1,1'-diacetylferrocene (dark red band).[6][19]

-

Procedure:

-

Pack a chromatography column with the chosen stationary phase (alumina is commonly used).[7]

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of the stationary phase.[3][9]

-

Carefully add this solid to the top of the column.

-

Begin elution with the least polar solvent (hexane), collecting the yellow band of ferrocene.

-

Gradually increase the polarity of the eluent as described above to sequentially elute the orange band of acetylferrocene and finally the red band of 1,1'-diacetylferrocene.

-

Collect the fractions and evaporate the solvent from the fraction containing the red band to obtain the purified 1,1'-diacetylferrocene.

-

Characterize the final product using techniques such as melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]

- 3. magritek.com [magritek.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. echemi.com [echemi.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Page loading... [wap.guidechem.com]

- 12. organic chemistry - How do you distinguish ferrocene, acetylferrocene and diacetylferrocene in a NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. spectrabase.com [spectrabase.com]

- 14. aiinmr.com [aiinmr.com]

- 15. brainly.com [brainly.com]

- 16. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]

- 17. 1,1'-Diacetylferrocene(1273-94-5) MS spectrum [chemicalbook.com]

- 18. 1,1'-Diacetylferrocene | 1273-94-5 [chemicalbook.com]

- 19. people.chem.umass.edu [people.chem.umass.edu]

CAS number and molecular formula for 1,1'-diacetylferrocene.

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 1,1'-diacetylferrocene, a versatile organometallic compound with significant potential in various scientific and research applications.

Core Identification

| Identifier | Value |

| Chemical Name | 1,1'-Diacetylferrocene |

| CAS Number | 1273-94-5[1][2][3][4] |

| Molecular Formula | C₁₄H₁₄FeO₂[1][2][3][4] |

| Molecular Weight | 270.10 g/mol [1][4][5] |

| Alternate Names | Bis(acetylcyclopentadienyl)iron[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of 1,1'-diacetylferrocene is presented below.

| Property | Value | Source |

| Appearance | Red to brown crystals | [3][] |

| Melting Point | 122-128 °C | [4] |

| Boiling Point | 166.6 °C at 760 mmHg | [3][7] |

| Flash Point | 53.1 °C | [3] |

Synthesis of 1,1'-Diacetylferrocene

The primary method for synthesizing 1,1'-diacetylferrocene is the Friedel-Crafts acylation of ferrocene (B1249389).[8] This electrophilic aromatic substitution reaction can be controlled to favor the di-substituted product over the mono-substituted acetylferrocene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a common laboratory procedure for the synthesis of 1,1'-diacetylferrocene.

Materials:

-

Ferrocene

-

Acetic anhydride (B1165640) or Acetyl chloride

-

Phosphoric acid (85%) or Aluminum chloride

-

Dichloromethane (solvent)

-

Anhydrous magnesium sulfate

-

Ice

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve ferrocene in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add the acylating agent (acetic anhydride or acetyl chloride) and the catalyst (phosphoric acid or aluminum chloride) to the stirred solution.

-

The reaction mixture is typically stirred at room temperature for several hours and then refluxed for 3-4 hours.[5]

-

After the reaction is complete, the mixture is cooled, and distilled water is slowly added to hydrolyze any remaining catalyst.[5]

-

The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane.[5]

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

-

The crude product can be purified by recrystallization from an appropriate solvent to yield red, needle-like crystals of 1,1'-diacetylferrocene.[5]

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 1,1'-diacetylferrocene via Friedel-Crafts acylation.

Applications in Research and Development

1,1'-Diacetylferrocene is a valuable precursor and building block in several areas of research.

Logical Relationship of Applications

Caption: A diagram showing the relationship between 1,1'-diacetylferrocene and its primary areas of application.

-

Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex ferrocene derivatives.[9]

-

Materials Science: The compound is utilized in the creation of novel materials, including conductive polymers for electronic applications.[9]

-

Catalysis: 1,1'-Diacetylferrocene can act as a catalyst in various chemical reactions, potentially increasing reaction rates and yields.[9]

-

Pharmaceutical Development: There is research interest in its potential use in drug formulation and in the synthesis of ferrocene-based nanoparticles for applications like drug delivery.[9] Ferrocene derivatives have shown biological activity and are being investigated as potential antitumor agents.[10]

Spectroscopic Data

The structural characterization of 1,1'-diacetylferrocene is typically performed using various spectroscopic techniques.

| Spectroscopic Data | Source |

| Mass Spectrum (Electron Ionization) | NIST Chemistry WebBook[11] |

| ¹³C Nuclear Magnetic Resonance (NMR) | SpectraBase[12] |

| Infrared (IR) Spectrum | ChemicalBook[13] |

Detailed spectra can be accessed through the referenced databases.

This technical guide provides a foundational understanding of 1,1'-diacetylferrocene for professionals in research and development. Further in-depth investigation into specific applications is recommended for specialized interests.

References

- 1. scbt.com [scbt.com]

- 2. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,1 -Diacetylferrocene 97 1273-94-5 [sigmaaldrich.com]

- 5. 1,1'-Diacetylferrocene | 1273-94-5 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,1'-Diacetylferrocene(1273-94-5) IR Spectrum [m.chemicalbook.com]

A Technical Guide to Computational DFT Studies of 1,1'-Diacetylferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the computational analysis of 1,1'-diacetylferrocene. While extensive DFT studies have been conducted on ferrocene (B1249389) and its derivatives, a publicly available, comprehensive dataset of the optimized geometry, electronic properties, and vibrational frequencies for 1,1'-diacetylferrocene is not readily found in the reviewed literature. However, based on existing research on similar compounds, this guide outlines a robust computational protocol and presents illustrative data for the closely related molecule, acetylferrocene (B1663952), to demonstrate the expected outcomes of such a study.

Introduction to 1,1'-Diacetylferrocene and the Role of DFT

1,1'-Diacetylferrocene is an organometallic compound derived from ferrocene, where an acetyl group is attached to each of the two cyclopentadienyl (B1206354) (Cp) rings. This substitution influences the electronic structure, reactivity, and physical properties of the parent ferrocene molecule, making it a subject of interest in materials science and catalysis.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including:

-

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

-

Electronic Properties: Calculation of energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electronic charge (e.g., Mulliken charges). These properties are crucial for understanding a molecule's reactivity, stability, and electronic transitions.

-

Vibrational Frequencies: Prediction of the vibrational modes of a molecule, which can be correlated with experimental infrared (IR) and Raman spectroscopy for structural confirmation.

Experimental and Computational Protocols

A rigorous computational study of 1,1'-diacetylferrocene using DFT requires a well-defined protocol. The following methodology, based on established practices for similar ferrocene derivatives, is recommended.

Computational Methodology

A study on the thermal degradation of 1,1'-diacetylferrocene utilized the B3LYP functional with a 6-311+G* basis set, providing a reliable starting point for the computational method.[1]

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is typically employed.

-

Functional: The B3LYP hybrid functional is a common and effective choice for organometallic compounds, balancing accuracy and computational cost.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for an accurate description of the electronic structure and geometry.

-

Geometry Optimization: The molecular geometry should be fully optimized without any symmetry constraints to locate the global energy minimum. The convergence criteria for the optimization should be stringent, typically with a self-consistent field (SCF) energy change of less than 10⁻⁸ Hartree.

-

Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectra.

-

Property Calculations: Electronic properties such as HOMO-LUMO energies and Mulliken population analysis are typically calculated from the optimized geometry.

Data Presentation: A Case Study of Acetylferrocene

In the absence of a complete dataset for 1,1'-diacetylferrocene, this section presents DFT-calculated data for acetylferrocene. This data serves as a practical example of the type of results that would be generated from a computational study of 1,1'-diacetylferrocene. The following data is based on a DFT study of acetylferrocene.

Optimized Geometric Parameters of Acetylferrocene (Eclipsed Conformer)

The optimized geometry provides fundamental structural information about the molecule.

| Bond/Angle | Parameter | Calculated Value |

| Bond Lengths (Å) | Fe - C(Cp) (avg.) | 2.05 |

| C - C (Cp, avg.) | 1.43 | |

| C(Cp) - C(acetyl) | 1.48 | |

| C(acetyl) = O | 1.23 | |

| C(acetyl) - C(methyl) | 1.52 | |

| Bond Angles (°) | C(Cp)-C(Cp)-C(Cp) (avg.) | 108.0 |

| C(Cp)-C(acetyl)=O | 121.5 | |

| O=C(acetyl)-C(methyl) | 119.8 |

Electronic Properties of Acetylferrocene (Eclipsed Conformer)

The electronic properties provide insights into the molecule's reactivity and electronic transitions.

| Property | Calculated Value |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -1.27 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.62 eV |

Mulliken Atomic Charges of Acetylferrocene (Eclipsed Conformer)

Mulliken charge analysis provides an estimation of the partial atomic charges, indicating the distribution of electrons within the molecule.

| Atom | Mulliken Charge (e) |

| Fe | +1.35 |

| C (Cp-unsubst.) (avg.) | -0.25 |

| C (Cp-subst.) (avg.) | -0.15 |

| O (acetyl) | -0.55 |

| C (acetyl) | +0.40 |

Selected Vibrational Frequencies of Acetylferrocene

Vibrational frequency analysis helps in the interpretation of experimental IR and Raman spectra.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | C-H stretch (Cp rings) |

| ~2950 | C-H stretch (methyl group) |

| ~1660 | C=O stretch (acetyl group) |

| ~1450 | C-C stretch (Cp rings) |

| ~1100 | Cp ring breathing |

| ~820 | C-H out-of-plane bend (Cp rings) |

| ~480 | Fe-Cp stretch |

Visualization of Methodological Relationships

The interplay between experimental synthesis and characterization with computational analysis is crucial for a thorough understanding of molecular systems.

Conclusion

References

Methodological & Application

The Versatility of 1,1'-Diacetylferrocene in Organic Synthesis: A Workhorse for Novel Architectures

Abstract

1,1'-Diacetylferrocene, an organometallic ketone, serves as a versatile and pivotal starting material in organic synthesis. Its two reactive acetyl groups, symmetrically disposed on the cyclopentadienyl (B1206354) rings of the stable ferrocene (B1249389) scaffold, provide a gateway to a diverse array of functionalized ferrocene derivatives. This application note details the utility of 1,1'-diacetylferrocene in the synthesis of ferrocenyl chalcones, chiral ligands, and polymers. Detailed experimental protocols for key transformations, including the Claisen-Schmidt condensation and ketone reduction, are provided, alongside quantitative data and visual workflows to guide researchers in leveraging this compound for the development of novel materials, catalysts, and potential pharmaceutical agents.

Introduction

Ferrocene and its derivatives have garnered significant attention in various scientific fields due to their unique electronic properties, thermal stability, and rich redox chemistry. Among these, 1,1'-diacetylferrocene stands out as a readily accessible and highly reactive building block. The electron-withdrawing nature of the acetyl groups deactivates the cyclopentadienyl rings towards further electrophilic substitution but enhances the reactivity of the carbonyl groups and the acidity of the alpha-protons, making it an ideal substrate for a range of condensation and reduction reactions. This document outlines its primary applications in organic synthesis, providing practical guidance for laboratory implementation.

Key Applications and Protocols

Synthesis of Ferrocenyl Chalcones via Claisen-Schmidt Condensation